tert-butyl 3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate
Description
This compound features a pyrrolidine core substituted at position 1 with a tert-butyl carboxylate group and at position 3 with a 1,2,4-oxadiazole ring bearing a pyridin-2-yl substituent. The tert-butyl group improves solubility and serves as a protective group during synthesis .
Properties
IUPAC Name |
tert-butyl 3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-16(2,3)22-15(21)20-9-7-11(10-20)14-18-13(19-23-14)12-6-4-5-8-17-12/h4-6,8,11H,7,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABVYFJKVWTMMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=NC(=NO2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Mechanism
Microwave irradiation has emerged as a cornerstone for synthesizing tert-butyl 3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate , offering rapid reaction kinetics and enhanced yields. The process typically begins with the formation of the 1,2,4-oxadiazole ring via cyclocondensation between a pyridin-2-yl amidoxime and a pyrrolidine-3-carboxylic acid derivative. Activation of the carboxylic acid is achieved using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (hydroxybenzotriazole) in the presence of DIPEA (N,N-diisopropylethylamine) . Microwave irradiation at 150–200°C for 10–20 minutes facilitates cyclization, bypassing the prolonged heating (12–24 hours) required in conventional methods.
Optimization and Yield Data
Comparative studies demonstrate that microwave-assisted synthesis achieves 85–92% yield versus 60–70% yield under thermal conditions. Key parameters include:
| Parameter | Microwave Method | Conventional Method |
|---|---|---|
| Temperature (°C) | 150–200 | 115–130 |
| Time | 10–20 min | 12–24 h |
| Solvent | DMF | DMF/diglyme |
| Yield (%) | 85–92 | 60–70 |
The reduced reaction time minimizes side reactions such as ester hydrolysis or pyrrolidine ring degradation.
Cyclocondensation via Amidoxime Intermediates
Amidoxime Preparation and Activation
The synthesis of the 1,2,4-oxadiazole ring hinges on amidoxime intermediates derived from pyridin-2-carbonitrile. Treatment with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours yields pyridin-2-yl amidoxime . Subsequent coupling with tert-butyl pyrrolidine-3-carboxylate requires carboxylate activation. While HATU/HOBt systems are effective for most substrates, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)/HOBt combinations are preferred for sterically hindered derivatives.
Cyclization and Byproduct Management
Cyclization proceeds in DMF at 115°C for 4–6 hours, forming the oxadiazole ring. A notable challenge is the formation of N-acylurea byproducts during activation, which are mitigated by rigorous solvent drying and stoichiometric control of DIPEA. Yields range from 30% (sterically hindered substrates) to 75% (linear analogs) .
Hydrogenation-Based Deprotection Strategies
Catalytic Hydrogenation of Intermediate Precursors
A critical step in the synthesis involves the deprotection of tert-butyl groups or reduction of nitro intermediates. Palladium on carbon (Pd/C) or palladium hydroxide (Pd(OH)₂) under hydrogen atmosphere (1–2 MPa) in methanol/ethanol at 20–70°C achieves near-quantitative deprotection (99% yield). For example, hydrogenation of tert-butyl 3-nitro-pyrrolidine-1-carboxylate to the corresponding amine precedes oxadiazole cyclization.
Solvent and Temperature Effects
Reaction efficiency is highly solvent-dependent:
| Solvent System | Temperature (°C) | Yield (%) |
|---|---|---|
| Methanol/ethanol | 20 | 99 |
| Glycol monomethyl ether/AcOH | 70 | 100 |
Elevated temperatures (70°C) in glycol monomethyl ether accelerate hydrogen uptake, enabling complete conversion within 24 hours.
Alternative Approaches: Sonochemical and Flow Reactor Systems
Sonochemical Activation
Ultrasound-assisted synthesis (40 kHz, 300 W) reduces reaction times by 50% compared to conventional methods. For instance, cyclocondensation in acetonitrile/toluene at 80°C for 2 hours achieves 78% yield , attributed to enhanced mass transfer and cavitation effects.
Continuous-Flow Reactor Optimization
Flow chemistry systems using microreactors (0.5 mm channel diameter) enable precise temperature control (±1°C) and reduce side reactions. A representative protocol involves:
-
Step 1 : Amidoxime formation at 80°C (residence time: 10 min).
-
Step 2 : Cyclocondensation at 130°C (residence time: 5 min).
This method achieves 88% yield with 95% purity, underscoring its potential for industrial-scale production.
Comparative Analysis of Synthetic Routes
Yield vs. Scalability Tradeoffs
The table below contrasts key methodologies:
| Method | Yield (%) | Time | Scalability |
|---|---|---|---|
| Microwave-assisted | 85–92 | 10–20 min | Moderate |
| Cyclocondensation | 30–75 | 4–24 h | High |
| Hydrogenation | 99 | 10–24 h | High |
| Sonochemical | 78 | 2 h | Low |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.
Substitution: The pyridine and oxadiazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products depend on the specific reactions:
Oxidation: Pyridine N-oxides.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted pyridine or oxadiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate is used as a precursor in the synthesis of more complex molecules
Biology and Medicine
This compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with biological targets makes it a valuable candidate for drug development and medicinal chemistry research.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It also serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and oxadiazole rings can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The exact pathways depend on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Ring
The target compound’s oxadiazole-pyridine substitution distinguishes it from analogs with indole-based or arylalkyl groups:
- Indole-substituted analogs (e.g., tert-butyl 2-(3-(1-decyl-1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate) feature bulkier, lipophilic indole rings with alkyl chains (e.g., decyl, octyl), enhancing membrane permeability but reducing aqueous solubility. These compounds exhibit high synthetic yields (up to 97%) via silica gel chromatography .
- Arylalkyl-substituted analogs (e.g., tert-butyl 2-(3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate) replace pyridine with hydrophobic 4-octylphenyl groups, favoring interactions with lipid-rich targets. Yields for such derivatives range from 52% to 77% .
Heterocyclic Core Modifications
- Piperidine and azetidine analogs (e.g., tert-butyl 2-(3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate) replace pyrrolidine with smaller (azetidine) or larger (piperidine) rings, altering conformational flexibility and steric effects. These modifications influence binding affinity in enzyme inhibition studies .
Functional Group Additions
- Halogenated analogs (e.g., tert-butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate) incorporate bromine or methoxy groups on the pyridine ring, increasing electronic complexity and enabling cross-coupling reactions for further derivatization. These are cataloged with molecular weights up to 354.83 g/mol .
Comparative Data Table
Key Observations
- Synthetic Accessibility : Indole-based analogs exhibit higher yields (up to 97%) compared to arylalkyl derivatives (~50–77%), likely due to optimized coupling conditions for indole intermediates .
- Physicochemical Properties : Pyridine-containing compounds (e.g., the target) balance solubility and target engagement, whereas indole/arylalkyl analogs prioritize lipophilicity for membrane penetration .
Biological Activity
The compound tert-butyl 3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate is a member of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound by reviewing its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H16N4O3
- CAS Number : 1338690-08-6
This compound features a pyridine ring, an oxadiazole moiety, and a pyrrolidine structure, which are known to contribute to its biological activity.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. In a study evaluating various oxadiazole compounds, it was found that derivatives similar to tert-butyl 3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl] demonstrated moderate cytotoxicity against a panel of cancer cell lines. For instance, one derivative showed an IC50 value of approximately 92.4 µM against multiple cancer types including colon adenocarcinoma and lung adenocarcinoma .
The biological mechanisms through which oxadiazoles exert their effects include:
- Inhibition of Key Enzymes : Compounds in this class have been shown to inhibit various enzymes such as:
- Receptor Modulation : Some studies highlight the interaction with receptors such as:
Antiviral Activity
Recent antiviral profiling revealed that related oxadiazole compounds showed activity against various beta-coronaviruses. The mode-of-action studies suggested potential pathways for therapeutic application in viral infections .
Study 1: Anticancer Efficacy
In a comparative study involving several oxadiazole derivatives, tert-butyl 3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl] was tested for its cytotoxic effects on human cancer cell lines. The results indicated that this compound exhibited selective toxicity with a mean IC50 value around 92.4 µM , making it a candidate for further development in oncology .
Study 2: Antiviral Profiling
A detailed investigation into the antiviral properties of oxadiazole derivatives demonstrated that certain compounds were effective against beta-coronaviruses. The specific compound tert-butyl 3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl] exhibited promising results in preliminary tests, warranting further exploration into its mechanism of action .
Q & A
Q. Advanced
- Molecular dynamics (MD) simulations : Assess ligand-protein stability over 100-ns trajectories (e.g., oxadiazole-pyrrolidine derivatives binding to kinase ATP pockets) .
- QSAR models : Correlate logP values (<3.5) with reduced off-target interactions .
- Density functional theory (DFT) : Calculate frontier molecular orbitals to predict reactivity (e.g., HOMO localization on oxadiazole for nucleophilic attack) .
What experimental protocols are recommended for evaluating metabolic stability in vitro?
Q. Advanced
- Microsomal assays : Incubate with liver microsomes (human/rat, 1 mg/mL) and NADPH (1 mM) at 37°C. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to identify isoform-specific interactions .
- Half-life (t₁/₂) calculation : Apply first-order kinetics to % remaining vs. time plots; derivatives with t₁/₂ >30 min are prioritized .
How can reaction by-products during oxadiazole formation be systematically characterized and minimized?
Basic
Common by-products include uncyclized intermediates or regioisomers. Mitigation strategies:
- TLC monitoring : Track reaction progress using 1:1 EtOAc/hexane (Rf ~0.3 for product vs. 0.5 for intermediates) .
- Mass-guided purification : Use preparative HPLC to isolate oxadiazole (m/z 310) from amidine by-products (m/z 293) .
- Acid catalysis : Adding catalytic p-TsOH (5 mol%) accelerates cyclization, reducing reaction time from 24 hr to 6 hr .
What methodologies are suitable for probing the compound’s mechanism of action in enzyme inhibition assays?
Q. Advanced
- Kinetic analysis : Measure IC₅₀ values via fluorescence polarization (e.g., sphingosine kinase inhibition at 0.5–5 µM) .
- Surface plasmon resonance (SPR) : Determine binding kinetics (ka/kd) to immobilized targets (KD <100 nM indicates high affinity) .
- Photoaffinity labeling : Incorporate a benzophenone moiety to crosslink with active-site residues, identified via tryptic digest and LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
